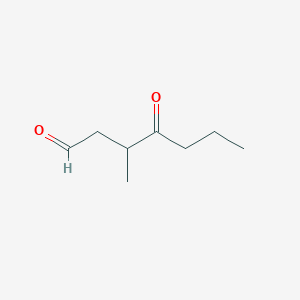
4,4'-Bis(2-methylphenoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl is an organic compound characterized by the presence of two 2-methylphenoxy groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-methylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenoxy rings.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound’s phenoxy groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its behavior in different environments. These interactions can affect the compound’s solubility, reactivity, and overall stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl.
2-Methylphenol: Another precursor used in the synthesis.
Bisphenol A: A structurally similar compound with different substituents on the phenyl rings.
Uniqueness
4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl is unique due to the presence of two 2-methylphenoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and organic synthesis, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
137380-05-3 |
|---|---|
Molekularformel |
C26H22O2 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
1-methyl-2-[4-[4-(2-methylphenoxy)phenyl]phenoxy]benzene |
InChI |
InChI=1S/C26H22O2/c1-19-7-3-5-9-25(19)27-23-15-11-21(12-16-23)22-13-17-24(18-14-22)28-26-10-6-4-8-20(26)2/h3-18H,1-2H3 |
InChI-Schlüssel |
FUGUBCROPULSQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


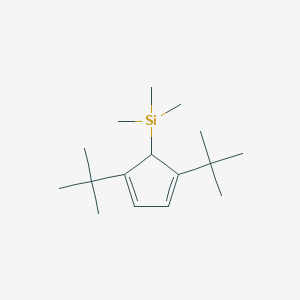

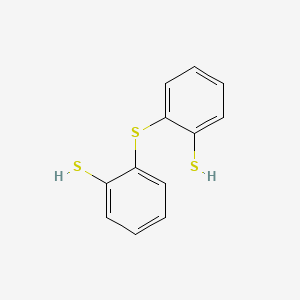
![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)

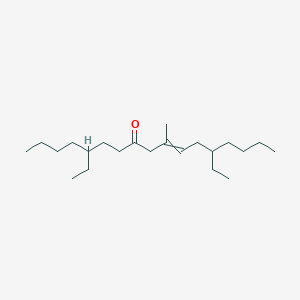

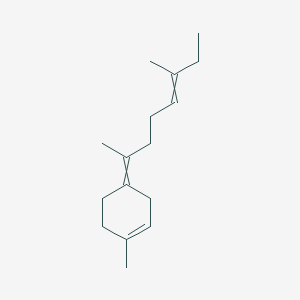
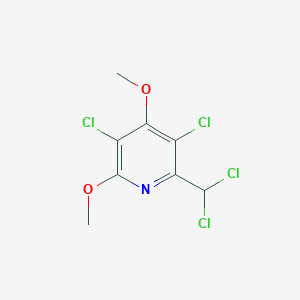
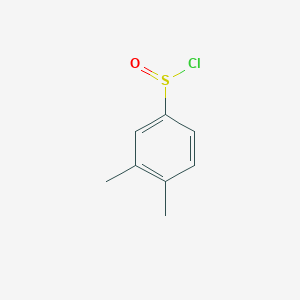
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
